molecular formula C19H24F3NO4 B2567771 2-{1-[(tert-Butoxy)carbonyl]-4-[4-(trifluoromethyl)phenyl]piperidin-4-yl}acetic acid CAS No. 1439897-86-5

2-{1-[(tert-Butoxy)carbonyl]-4-[4-(trifluoromethyl)phenyl]piperidin-4-yl}acetic acid

Cat. No.: B2567771
CAS No.: 1439897-86-5
M. Wt: 387.399
InChI Key: LWVQAICVMJGOFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a piperidine derivative with a tert-butoxycarbonyl (Boc) protecting group and a 4-(trifluoromethyl)phenyl substituent at the 4-position of the piperidine ring. The acetic acid moiety is attached to the same carbon, making it a versatile intermediate in medicinal chemistry and organic synthesis. Key properties include:

  • Molecular formula: C₁₉H₂₄F₃NO₄
  • Molecular weight: 387.398 g/mol
  • Key structural features:
    • Boc group (enhances solubility and stability during synthesis).
    • 4-(Trifluoromethyl)phenyl group (electron-withdrawing, improves metabolic stability).
    • Acetic acid side chain (facilitates conjugation or further functionalization).

It is used in drug discovery, particularly in developing protease inhibitors and modulators of biological targets like γ-secretase .

Properties

IUPAC Name

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[4-(trifluoromethyl)phenyl]piperidin-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24F3NO4/c1-17(2,3)27-16(26)23-10-8-18(9-11-23,12-15(24)25)13-4-6-14(7-5-13)19(20,21)22/h4-7H,8-12H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWVQAICVMJGOFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CC(=O)O)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{1-[(tert-Butoxy)carbonyl]-4-[4-(trifluoromethyl)phenyl]piperidin-4-yl}acetic acid , also known by its IUPAC name rac-(2R,4S)-1-(tert-butoxycarbonyl)-4-(trifluoromethyl)piperidine-2-carboxylic acid, is a synthetic organic molecule with potential applications in medicinal chemistry. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H18F3NO4
  • Molecular Weight : 303.27 g/mol
  • CAS Number : 1245648-32-1
  • Purity : ≥95% .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

  • P-glycoprotein (P-gp) : A critical efflux transporter involved in drug absorption and resistance. Compounds that modulate P-gp activity can enhance the bioavailability of co-administered drugs by inhibiting their efflux .
  • Enzymatic Activity : Preliminary studies suggest that this compound may influence ATPase activity associated with P-gp, thereby altering drug transport dynamics across cellular membranes .

In Vitro Studies

In vitro assays have demonstrated that the compound exhibits:

  • P-gp Modulation : It has been shown to increase intracellular concentrations of chemotherapeutic agents like paclitaxel in resistant cell lines, suggesting a potential role in overcoming drug resistance .
  • Cell Viability and Proliferation : Studies indicate that this compound can affect cell viability in various cancer cell lines, with specific concentrations leading to significant cytotoxic effects .

In Vivo Studies

In vivo experiments have provided insights into the pharmacological profile of this compound:

  • Tumor Growth Inhibition : Animal models treated with this compound showed reduced tumor volume and weight without significant side effects, indicating its potential as an anti-cancer agent .
  • Safety Profile : Toxicological assessments have indicated a favorable safety profile at therapeutic doses, making it a candidate for further development .

Data Tables

Biological ActivityObserved EffectsReference
P-gp ModulationIncreased intracellular drug concentration
CytotoxicitySignificant reduction in cell viability
Tumor Growth InhibitionReduced tumor volume and weight
Safety ProfileFavorable at therapeutic doses

Case Studies

  • Case Study on Drug Resistance :
    • A study evaluated the efficacy of the compound in overcoming paclitaxel resistance in SW620/Ad300 cell lines. The results demonstrated a significant reversal of resistance at concentrations as low as 10 μM, highlighting the compound's potential as a P-gp inhibitor .
  • Safety and Efficacy in Animal Models :
    • In a mouse model of cancer, administration of the compound resulted in a marked decrease in tumor size compared to controls. No severe adverse effects were reported, supporting its therapeutic potential .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
The compound is recognized for its role as a pharmacophore in drug design. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable component in the development of new pharmaceuticals. It has been associated with several FDA-approved drugs, particularly those targeting central nervous system disorders and cancer therapies .

Synthesis of Prodrugs
The presence of the tert-butoxycarbonyl (Boc) group allows for the synthesis of prodrugs that can improve bioavailability and solubility. This is particularly relevant in the context of oral medications where solubility is crucial for effective absorption .

Bioconjugation and PROTAC Development

Linker in PROTACs
2-{1-[(tert-butoxy)carbonyl]-4-[4-(trifluoromethyl)phenyl]piperidin-4-yl}acetic acid serves as a semi-flexible linker in Proteolysis Targeting Chimeras (PROTACs). PROTACs are innovative therapeutic agents designed to selectively degrade target proteins within cells. The compound's structural characteristics allow it to influence the three-dimensional orientation of bifunctional protein degraders, thereby optimizing their drug-like properties and efficacy .

Crosslinking Applications
The compound is also utilized as a crosslinker in bioconjugation processes. Its ability to form stable covalent bonds with biomolecules enables the development of targeted therapies that can deliver drugs specifically to diseased tissues, minimizing off-target effects .

Research Case Studies

  • Trifluoromethyl Group in Drug Development
    A study highlighted the incorporation of trifluoromethyl groups in drug candidates, demonstrating their impact on pharmacokinetics and pharmacodynamics. The findings suggest that compounds like this compound could enhance the therapeutic profiles of new drugs by improving selectivity and reducing side effects .
  • Targeted Protein Degradation
    Research on PROTACs utilizing this compound has shown promising results in degrading specific proteins involved in cancer progression. By linking to an E3 ligase recruiter, the compound facilitates targeted degradation pathways, offering a novel approach to cancer treatment .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally analogous piperidine derivatives, focusing on substituents, molecular properties, and applications.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Structural Differences Applications Reference
Target Compound : 2-{1-[(tert-Butoxy)carbonyl]-4-[4-(trifluoromethyl)phenyl]piperidin-4-yl}acetic acid C₁₉H₂₄F₃NO₄ 387.40 Boc, 4-(CF₃)Ph, acetic acid Reference standard γ-Secretase modulation, drug intermediates
2-[1-(tert-Butoxycarbonyl)-4-m-tolylpiperidin-4-yl]acetic acid C₂₀H₂₇NO₄ 345.43 Boc, 3-methylphenyl, acetic acid Methyl instead of CF₃ on phenyl Pharmaceutical synthesis
2-({1-[(tert-Butoxy)carbonyl]piperidin-4-yl}sulfanyl)acetic acid C₁₂H₂₁NO₄S 275.36 Boc, sulfanyl-acetic acid Thioether linkage instead of methylene Bioconjugation, linker chemistry
2-(1-(tert-Butoxycarbonyl)-3,3-difluoropiperidin-4-yl)acetic acid C₁₂H₁₉F₂NO₄ 279.28 Boc, 3,3-difluoro, acetic acid Difluoro on piperidine ring Fluorinated drug analogs
1-(tert-Butoxycarbonyl)-4-(trifluoromethyl)piperidine-4-carboxylic acid C₁₂H₁₈F₃NO₄ 297.27 Boc, CF₃, carboxylic acid Carboxylic acid directly on piperidine Enzyme inhibitor scaffolds
{1-[4-(Trifluoromethoxy)phenyl]piperidin-4-yl}acetic acid C₁₄H₁₆F₃NO₃ 303.28 4-(OCF₃)Ph, acetic acid Trifluoromethoxy instead of CF₃ Metabolic stability studies

Key Findings :

Substituent Effects :

  • The 4-(trifluoromethyl)phenyl group in the target compound enhances electron-withdrawing properties compared to m-tolyl () or trifluoromethoxy (), improving resistance to oxidative metabolism .
  • Thioether-linked acetic acid () offers distinct reactivity for conjugation, unlike the standard methylene-linked acetic acid .

Molecular Weight and Complexity :

  • The target compound (387.40 g/mol) is heavier than analogs like 2-({1-[(tert-Butoxy)carbonyl]piperidin-4-yl}sulfanyl)acetic acid (275.36 g/mol) due to the bulky trifluoromethylphenyl group .

Applications :

  • Fluorinated analogs () are prioritized in CNS drug development for blood-brain barrier penetration .
  • The trifluoromethoxy variant () is less common in synthesis but valuable for studying metabolic pathways .

Synthetic Flexibility :

  • Compounds with additional protecting groups (e.g., Fmoc in or Cbz in ) enable multi-step synthesis but require selective deprotection .

Research Implications

  • The target compound’s trifluoromethyl group balances lipophilicity and stability, making it superior to methyl or methoxy analogs in pharmacokinetic profiles .
  • Thioether and difluoro analogs () highlight the role of minor structural changes in altering biological activity and synthetic routes .

For further exploration, see synthetic protocols in and safety data in .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.